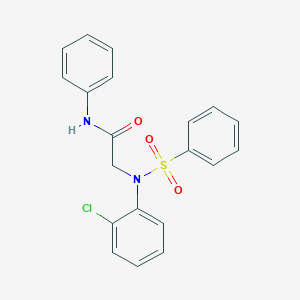
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
作用机制
CGP 48664 acts as a glycine receptor antagonist, blocking the activity of glycine receptors in the brain and spinal cord. This results in a reduction in the excitability of neurons, leading to a decrease in the transmission of pain signals and a reduction in seizures.
Biochemical and Physiological Effects
CGP 48664 has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of neurons in the brain and spinal cord, leading to a reduction in the transmission of pain signals. It has also been found to have anxiolytic effects, reducing anxiety levels in animal models.
实验室实验的优点和局限性
CGP 48664 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize in the lab. However, its use is limited by its low solubility in water, which can make it difficult to administer in animal models.
未来方向
There are several potential future directions for research on CGP 48664. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential use as an anesthetic agent, which could have advantages over traditional anesthetics. Finally, further research is needed to fully understand the biochemical and physiological effects of CGP 48664 and its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of CGP 48664 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with aniline to form N-(2-chlorophenyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-phenylsulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form CGP 48664.
科学研究应用
CGP 48664 has been extensively studied in scientific research for its potential applications in the treatment of various neurological disorders. It has been found to have potential therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety disorders. It has also been studied for its potential use as an anesthetic agent.
属性
产品名称 |
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
分子式 |
C20H17ClN2O3S |
分子量 |
400.9 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-phenylacetamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24) |
InChI 键 |
PTVNTHIVCQGMRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)





![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)

![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)